1-{4-[2,4-Bis(2-methylbutan-2-yl)phenoxy]butyl}-2,3-dimethylpyridinium
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Overview
Description
1-{4-[2,4-BIS(2-METHYLBUTAN-2-YL)PHENOXY]BUTYL}-2,3-DIMETHYLPYRIDIN-1-IUM is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a pyridinium core substituted with a butyl chain and a phenoxy group, which is further substituted with two 2-methylbutan-2-yl groups. The intricate structure of this compound makes it a subject of interest in synthetic chemistry and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-{4-[2,4-BIS(2-METHYLBUTAN-2-YL)PHENOXY]BUTYL}-2,3-DIMETHYLPYRIDIN-1-IUM typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the Phenoxy Intermediate: The phenoxy group is synthesized by reacting 2,4-bis(2-methylbutan-2-yl)phenol with an appropriate halogenated butyl compound under basic conditions.
Attachment to Pyridinium Core: The phenoxy intermediate is then reacted with 2,3-dimethylpyridine in the presence of a strong base to form the final product.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
1-{4-[2,4-BIS(2-METHYLBUTAN-2-YL)PHENOXY]BUTYL}-2,3-DIMETHYLPYRIDIN-1-IUM undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the phenoxy or butyl groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.
Substitution: Nucleophiles such as halides or amines in the presence of a suitable solvent like dimethylformamide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phenoxy ketones, while reduction can produce alcohol derivatives.
Scientific Research Applications
1-{4-[2,4-BIS(2-METHYLBUTAN-2-YL)PHENOXY]BUTYL}-2,3-DIMETHYLPYRIDIN-1-IUM has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific molecular pathways.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.
Mechanism of Action
The mechanism by which 1-{4-[2,4-BIS(2-METHYLBUTAN-2-YL)PHENOXY]BUTYL}-2,3-DIMETHYLPYRIDIN-1-IUM exerts its effects involves interaction with specific molecular targets. The compound’s phenoxy and pyridinium groups allow it to bind to various enzymes and receptors, modulating their activity. This can lead to changes in cellular processes, such as signal transduction and gene expression.
Comparison with Similar Compounds
Similar Compounds
- **2,4-BIS(2-METHYLBUTAN-2-YL)PHENOXY]BUTYL}-2,3-DIMETHYLPYRIDIN-1-IUM
- 3-(5-PHENYL-2-{2-[(E)-(5-PHENYL-3-(3-SULFOPROPYL)-1,3-BENZOXAZOL-2(3H)-YLIDENE)METHYL]-1-BUTENYL}-1,3-BENZOXAZOL-3-IUM-3-YL)-1-PROPANESULFONATE COMPOUND WITH PYRIDINE DIHYDRATE
- 2-(3-METHYL-BENZO(1,4)DIOXIN-2-YL)-PYRIDINE, COMPOUND WITH PERCHLORIC ACID
Uniqueness
1-{4-[2,4-BIS(2-METHYLBUTAN-2-YL)PHENOXY]BUTYL}-2,3-DIMETHYLPYRIDIN-1-IUM stands out due to its unique combination of a pyridinium core with a highly substituted phenoxy group. This structural uniqueness imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
Properties
Molecular Formula |
C27H42NO+ |
---|---|
Molecular Weight |
396.6 g/mol |
IUPAC Name |
1-[4-[2,4-bis(2-methylbutan-2-yl)phenoxy]butyl]-2,3-dimethylpyridin-1-ium |
InChI |
InChI=1S/C27H42NO/c1-9-26(5,6)23-15-16-25(24(20-23)27(7,8)10-2)29-19-12-11-17-28-18-13-14-21(3)22(28)4/h13-16,18,20H,9-12,17,19H2,1-8H3/q+1 |
InChI Key |
FBKDVLVCTRMCFG-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)(C)C1=CC(=C(C=C1)OCCCC[N+]2=CC=CC(=C2C)C)C(C)(C)CC |
Origin of Product |
United States |
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